molecular formula C11H9NO4 B12594333 2,5-Dioxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-carboxylic acid CAS No. 651316-11-9

2,5-Dioxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-carboxylic acid

Cat. No.: B12594333
CAS No.: 651316-11-9
M. Wt: 219.19 g/mol
InChI Key: CRFOJNLCCVHYJG-UHFFFAOYSA-N
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Description

2,5-Dioxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-carboxylic acid is a heterocyclic compound that belongs to the benzazepine family. This compound is characterized by a seven-membered ring fused to a benzene ring, with two keto groups at positions 2 and 5, and a carboxylic acid group at position 8. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aniline derivatives with maleic anhydride, followed by cyclization and oxidation steps. The reaction conditions often require the use of solvents such as acetic acid or dimethylformamide, and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols can react with the carboxylic acid group under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted benzazepine derivatives, which can have different functional groups attached to the core structure, enhancing their chemical and biological properties.

Scientific Research Applications

2,5-Dioxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,5-Dioxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as cyclooxygenase, which plays a role in inflammation and pain. Additionally, it can interact with DNA and proteins, leading to changes in cellular functions and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid
  • 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide
  • 2-oxoindolespiro[3,2"] [1’-methoxycarbonyl-4’-oxo-3,4-dihydro-1 (2H)quinoline]

Uniqueness

2,5-Dioxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

651316-11-9

Molecular Formula

C11H9NO4

Molecular Weight

219.19 g/mol

IUPAC Name

2,5-dioxo-3,4-dihydro-1H-1-benzazepine-8-carboxylic acid

InChI

InChI=1S/C11H9NO4/c13-9-3-4-10(14)12-8-5-6(11(15)16)1-2-7(8)9/h1-2,5H,3-4H2,(H,12,14)(H,15,16)

InChI Key

CRFOJNLCCVHYJG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C(C1=O)C=CC(=C2)C(=O)O

Origin of Product

United States

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